molecular formula C13H9F2N3O2S B3016532 N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-86-0

N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3016532
CAS No.: 443329-86-0
M. Wt: 309.29
InChI Key: PKURBHCICNVQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS: 443329-86-0) is a thiazolopyrimidine derivative with a molecular formula of C₁₃H₉F₂N₃O₂S and a molecular weight of 309.29 g/mol . The compound features a 3,4-difluorophenyl substituent at the carboxamide position, which distinguishes it from related analogs.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKURBHCICNVQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve mild temperatures and the use of green solvents like ethanol .

Industrial Production Methods

Industrial production methods for thiazolopyrimidine derivatives often utilize heterogeneous catalysts to achieve high yields and selectivity. For example, vanadium oxide loaded on fluorapatite has been used as a robust and sustainable catalyst for the synthesis of thiazolopyrimidines . This method offers advantages such as rapid synthesis, mild reaction conditions, and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophilic reagents like bromine . The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include various substituted thiazolopyrimidines, which exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The compound’s structural similarity to purine allows it to effectively bind to biological targets, such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3,4-difluorophenyl 309.29 CAS: 443329-86-0; limited spectral data available
N-(3-fluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3-fluorophenyl 291.29 Single fluorine substituent; no reported biological activity
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenyl, 7-methyl 407.45 CAS: 313705-12-3; enhanced lipophilicity due to methoxy and methyl groups
5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-trifluoromethoxyphenyl 355.29 CAS: 851944-03-1; electron-withdrawing CF₃O group may improve metabolic stability
Ethyl-3,7-biphenyl-5-[3-nitrophenyl]-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 3-nitrophenyl, ethyl ester 510.00 m.p. 211–213°C; IR: 3274.6 cm⁻¹ (NH stretch); 1H NMR: δ 8.35 (s, NH)

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -NO₂, -CF₃O) enhance electrophilicity and may improve binding to biological targets .
  • The 3,4-difluorophenyl substituent in the target compound balances electronic effects and steric bulk, which is advantageous in drug design .

Yield and Purity Trends :

  • Derivatives with electron-withdrawing substituents (e.g., -NO₂ in compound 4i) exhibit higher yields (71%) compared to electron-donating groups (e.g., -OCH₃ in compound 4l: 37%) .

Physicochemical and Spectral Data Comparison

Property Target Compound N-(3-fluorophenyl) Analog 5-(4-Methoxyphenyl)-7-methyl Derivative 5-oxo-N-(4-CF₃O-phenyl)
Melting Point Not reported Not reported Not reported Not reported
IR Spectroscopy Not available Not available Not available Not available
1H NMR Not available Not available Not available Not available
Mass Spectrometry Molecular ion peak not reported Not reported Not reported Not reported

Limitations : Spectral data for the target compound is absent in the provided evidence, highlighting a gap in the literature.

Biological Activity

N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 443329-86-0) is a compound belonging to the thiazolopyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H9F2N3O2S
  • Molecular Weight : 307.29 g/mol
  • Structure : The compound features a thiazolo-pyrimidine core with a difluorophenyl substituent at the nitrogen position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cellular processes.

Enzyme Inhibition

Recent research indicates that compounds within the thiazolopyrimidine class can inhibit enzymes such as:

  • Dihydrofolate reductase (DHFR) : Essential for DNA synthesis.
  • Topoisomerase II : Involved in DNA replication and transcription.

The interaction with these enzymes can disrupt cellular functions leading to apoptosis in cancer cells or inhibit microbial growth.

Anticancer Activity

A study investigating various thiazolopyrimidine derivatives found that this compound exhibited significant anticancer properties. It was shown to induce cell cycle arrest and apoptosis in A549 lung cancer cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics like Doxorubicin.

CompoundIC50 (µM)Mechanism
N-(3,4-difluorophenyl)-5-oxo-thiazolo[3,2-a]pyrimidine0.45Topoisomerase II inhibition
Doxorubicin0.50Topoisomerase II inhibition

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising results against various bacterial strains. In vitro studies indicated that it possesses significant antibacterial properties with minimum inhibitory concentrations (MIC) effective against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent publication highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The study utilized molecular docking techniques to demonstrate the binding affinity of the compound to Topoisomerase II's active site .
  • Antimicrobial Screening : Another study focused on synthesizing various thiazolopyrimidine derivatives and evaluating their antimicrobial activities. The findings confirmed that N-(3,4-difluorophenyl)-5-oxo-thiazolo[3,2-a]pyrimidine exhibited potent activity against several pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.